2-Benzyl-1,3,5-trimethylbenzene
Overview
Description
2-Benzyl-1,3,5-trimethylbenzene is an aromatic hydrocarbon with the molecular formula C16H18. It consists of a benzene ring substituted with three methyl groups and one benzyl group. This compound is known for its distinctive aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Benzyl-1,3,5-trimethylbenzene can be synthesized through several methods:
-
Friedel-Crafts Alkylation: : This method involves the alkylation of 1,3,5-trimethylbenzene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
-
Transalkylation: : Another method involves the transalkylation of xylene over a solid acid catalyst. This process involves the reaction of xylene with benzyl alcohol or benzyl chloride to produce this compound.
Industrial Production Methods
Industrial production of this compound often utilizes the Friedel-Crafts alkylation method due to its efficiency and scalability. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1,3,5-trimethylbenzene undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to produce corresponding carboxylic acids or ketones.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or alkanes.
-
Substitution: : Electrophilic aromatic substitution reactions are common for this compound. For example, nitration using nitric acid and sulfuric acid can introduce nitro groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, and trifluoroperacetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid, bromine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro compounds, halogenated compounds.
Scientific Research Applications
2-Benzyl-1,3,5-trimethylbenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of fine chemicals, fragrances, and as an intermediate in the synthesis of other aromatic compounds.
Mechanism of Action
The mechanism of action of 2-benzyl-1,3,5-trimethylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substitution products. The presence of methyl and benzyl groups influences the reactivity and orientation of the substitution reactions.
Comparison with Similar Compounds
2-Benzyl-1,3,5-trimethylbenzene can be compared with other similar compounds such as:
1,3,5-Trimethylbenzene (Mesitylene): This compound lacks the benzyl group and has different reactivity and applications.
1,2,4-Trimethylbenzene (Pseudocumene): Another isomer of trimethylbenzene with different substitution patterns and properties.
1,2,3-Trimethylbenzene (Hemimellitene): Similar to pseudocumene but with a different arrangement of methyl groups.
The uniqueness of this compound lies in the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to its isomers.
Properties
IUPAC Name |
2-benzyl-1,3,5-trimethylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18/c1-12-9-13(2)16(14(3)10-12)11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOUGWUVWNZBIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298940 | |
Record name | 2-benzyl-1,3,5-trimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00298940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4453-79-6 | |
Record name | NSC127035 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127035 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-benzyl-1,3,5-trimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00298940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.